molecular formula C19H18FN3O3 B2533084 4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]butanamide CAS No. 896354-04-4

4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]butanamide

Cat. No. B2533084
CAS RN: 896354-04-4
M. Wt: 355.369
InChI Key: ZFQODSVLTZVNCN-UHFFFAOYSA-N
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Description

Quinazolinone derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties. The compound "4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]butanamide" is a quinazolinone derivative that is not directly mentioned in the provided papers, but the papers do discuss various quinazolinone analogs with potential biological activities, such as antihistaminic, hypolipidemic, antibacterial, and anticancer properties .

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves cyclization reactions and the use of various starting materials and reagents. For instance, the synthesis of 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones involves cyclization of 3-butyl-2-hydrazino-3H-quinazolin-4-one with one-carbon donors . Similarly, novel quinazolines and 4(3H)-quinazolinones were prepared by cyclization of NO-1886 derivatives . These methods highlight the versatility in the synthetic routes that can be applied to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is crucial for their biological activity. X-ray diffraction methods have been used to determine the crystal structures of these compounds, revealing important details such as planarity and dihedral angles between moieties, which can influence their interaction with biological targets . For example, the crystal structure of methyl-3,4-dihydro-3-(p-methylphenyl)-4-oxo-2-quinazolinyl thiopropionate shows a nearly planar quinazoline moiety .

Chemical Reactions Analysis

Quinazolinone derivatives can undergo various chemical reactions, including acylation, S-arylation, and reactions with unsaturated acid chlorides or mixed anhydrides . These reactions are often used to introduce functional groups that can enhance the biological activity of the compounds, such as the introduction of Michael acceptors for potential irreversible inhibition of tyrosine kinases .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives, such as solubility, crystal system, space group, and unit cell parameters, are determined through various analytical techniques, including crystallography and Raman analysis . These properties are essential for understanding the drug-like characteristics of the compounds and their potential as therapeutic agents. For instance, the introduction of water-solubilizing substituents can result in compounds with enhanced biological properties .

Scientific Research Applications

Synthesis and Antiviral Activity

The study by Luo et al. (2012) presents a method for the synthesis of (quinazolin-4-ylamino)methylphosphonates through microwave irradiation, demonstrating their potential antiviral activities. These compounds were synthesized via a straightforward reaction, optimized for yield and reaction conditions, and some displayed weak to good anti-Tobacco mosaic virus (TMV) activity, indicating their potential as antiviral agents (Luo et al., 2012).

Antibacterial and Antimicrobial Properties

Appani et al. (2016) explored the synthesis of novel quinazolinone derivatives with significant antibacterial activity. This research synthesized a series of compounds and screened them for antimicrobial activity, discovering that some derivatives showed potent activity against various bacterial strains, highlighting the compound's utility in developing new antibacterial agents (Appani et al., 2016).

Antitumor and Anti-inflammatory Applications

Tsou et al. (2001) investigated 6-substituted-4-(3-bromophenylamino)quinazolines as irreversible inhibitors of EGFR and HER-2 tyrosine kinases with enhanced antitumor activity. These compounds, designed to interact covalently with target enzymes, showed promising results in inhibiting tumor growth in vivo, suggesting a potential application in cancer therapy (Tsou et al., 2001).

properties

IUPAC Name

4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3/c20-14-9-7-13(8-10-14)12-21-17(24)6-3-11-23-18(25)15-4-1-2-5-16(15)22-19(23)26/h1-2,4-5,7-10H,3,6,11-12H2,(H,21,24)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQODSVLTZVNCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]butanamide

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